2-Methyl-1-(propan-2-YL)phenanthrene
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Overview
Description
2-Methyl-1-(propan-2-yl)phenanthrene is an organic compound with the molecular formula C18H18 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a methyl group and an isopropyl group attached to the phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(propan-2-yl)phenanthrene can be achieved through several synthetic routes. One common method involves the alkylation of phenanthrene derivatives. For instance, starting with 2-methylphenanthrene, an isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(propan-2-yl)phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenequinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Friedel-Crafts alkylation or acylation reactions typically use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Phenanthrenequinones
Reduction: Dihydro derivatives
Substitution: Various alkylated or acylated phenanthrene derivatives
Scientific Research Applications
2-Methyl-1-(propan-2-yl)phenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its interactions with biological macromolecules.
Industry: Used in the production of advanced materials and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(propan-2-yl)phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, influencing cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-(propan-2-yl)phenanthrene
- 2-Methylphenanthrene
- Phenanthrenequinones
Uniqueness
2-Methyl-1-(propan-2-yl)phenanthrene is unique due to the specific positioning of its methyl and isopropyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other phenanthrene derivatives may not be suitable.
Properties
CAS No. |
89202-98-2 |
---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
2-methyl-1-propan-2-ylphenanthrene |
InChI |
InChI=1S/C18H18/c1-12(2)18-13(3)8-10-16-15-7-5-4-6-14(15)9-11-17(16)18/h4-12H,1-3H3 |
InChI Key |
JZRRRWFABOOENB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)C(C)C |
Origin of Product |
United States |
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